molecular formula C14H8N2O3 B091966 1-Isocyanato-2-(4-isocyanatophenoxy)benzene CAS No. 17022-11-6

1-Isocyanato-2-(4-isocyanatophenoxy)benzene

Cat. No.: B091966
CAS No.: 17022-11-6
M. Wt: 252.22 g/mol
InChI Key: XKGIXRZNVQGALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride, commonly known as DOTMA, is a cationic lipid used extensively in gene transfection. It is a synthetic lipid that forms liposomes, which can encapsulate nucleic acids such as DNA and RNA, facilitating their delivery into cells. This compound has been pivotal in the development of non-viral gene delivery systems due to its ability to form stable complexes with nucleic acids and promote efficient cellular uptake .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DOTMA involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphocholine with trimethylamine. The reaction typically occurs in an organic solvent such as chloroform or methanol under controlled temperature conditions. The product is then purified using techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of DOTMA follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The purification process may involve additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Scientific Research Applications

DOTMA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of DOTMA involves several key steps:

    Formation of Liposomes: DOTMA forms unilamellar liposomes in an aqueous environment. These liposomes can encapsulate nucleic acids through electrostatic interactions.

    Complexation with Nucleic Acids: The positively charged headgroup of DOTMA interacts with the negatively charged phosphate backbone of nucleic acids, forming stable lipid-nucleic acid complexes.

    Cellular Uptake: The cationic nature of DOTMA promotes the interaction of liposomes with the negatively charged cell membrane, facilitating endocytosis and the release of nucleic acids into the cytoplasm.

    Gene Expression: Once inside the cell, the nucleic acids can be transcribed and translated, leading to the expression of the desired gene product.

Comparison with Similar Compounds

    1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Similar to DOTMA, DOTAP is a cationic lipid used for gene transfection. Both compounds share similar structures and functions but differ in their linkage bonds.

    N-[1-(2,3-Dioleyloxy)propyl]-N,N-dimethyl-N-ethylammonium chloride (DODEMA): Another cationic lipid with similar applications in gene delivery.

Uniqueness of DOTMA: DOTMA is unique due to its high transfection efficiency and ability to form stable complexes with nucleic acids. Its structure allows for efficient interaction with cell membranes, making it a preferred choice for gene delivery applications.

Properties

CAS No.

17022-11-6

Molecular Formula

C14H8N2O3

Molecular Weight

252.22 g/mol

IUPAC Name

1-isocyanato-2-(4-isocyanatophenoxy)benzene

InChI

InChI=1S/C14H8N2O3/c17-9-15-11-5-7-12(8-6-11)19-14-4-2-1-3-13(14)16-10-18/h1-8H

InChI Key

XKGIXRZNVQGALA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)N=C=O

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)N=C=O

Synonyms

2,4'-Diisocyanato[1,1'-oxybisbenzene]

Origin of Product

United States

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